2-[(4-sulfanylidene-3H-phthalazin-1-yl)oxy]ethyl acetate
Description
2-[(4-sulfanylidene-3H-phthalazin-1-yl)oxy]ethyl acetate is a phthalazine derivative characterized by a sulfanylidene (S=) group at the 4-position of the phthalazin-3H core, coupled with an ethoxy acetate substituent at the 1-position. Phthalazine derivatives are widely studied for pharmaceutical applications, including kinase inhibition and antimicrobial activity, due to their planar aromatic systems and ability to participate in hydrogen bonding and π-π stacking .
The sulfanylidene group introduces unique electronic and steric properties compared to analogous oxo (O=) or amino-substituted phthalazines. The ethoxy acetate side chain may enhance solubility in organic solvents or act as a prodrug moiety, as acetate esters are often hydrolyzed enzymatically in biological systems. Structural validation of such compounds typically employs X-ray crystallography tools like SHELX programs, which are critical for confirming bond geometries and intermolecular interactions .
Properties
Molecular Formula |
C12H12N2O3S |
|---|---|
Molecular Weight |
264.30 g/mol |
IUPAC Name |
2-[(4-sulfanylidene-3H-phthalazin-1-yl)oxy]ethyl acetate |
InChI |
InChI=1S/C12H12N2O3S/c1-8(15)16-6-7-17-11-9-4-2-3-5-10(9)12(18)14-13-11/h2-5H,6-7H2,1H3,(H,14,18) |
InChI Key |
CWHBONOCVLANKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCOC1=NNC(=S)C2=CC=CC=C21 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-sulfanylidene-3H-phthalazin-1-yl)oxy]ethyl acetate typically involves the reaction of phthalazine derivatives with appropriate reagents. One common method involves the reaction of phthalazin-1-one with ethyl bromoacetate in the presence of a base such as potassium carbonate in an organic solvent like acetone . The reaction conditions usually include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[(4-sulfanylidene-3H-phthalazin-1-yl)oxy]ethyl acetate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The acetate group can be substituted with other functional groups such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted phthalazine derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4-sulfanylidene-3H-phthalazin-1-yl)oxy]ethyl acetate has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential antimicrobial, antitumor, and anti-inflammatory activities.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(4-sulfanylidene-3H-phthalazin-1-yl)oxy]ethyl acetate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular pathways can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs include:
(4-Benzyl-1-oxo-1H-phthalazin-2-yl) acetic acid hydrazide (7)
- Core : Phthalazin-1-one (O= at 1-position).
- Substituents : Benzyl at 4-position, acetic acid hydrazide at 2-position.
- Key differences : Replacing the sulfanylidene group with an oxo group reduces sulfur-mediated interactions (e.g., hydrogen bonding via S=). The hydrazide group offers nucleophilic reactivity, contrasting with the hydrolyzable acetate ester in the target compound.
(4-Methylbenzylidene) hydrazide derivative (8) Core: Similar to compound 7 but with a p-tolualdehyde-derived hydrazone. Substituents: Enhanced aromaticity from the benzylidene group.
Hydrogen Bonding and Crystal Packing
The sulfanylidene group in the target compound may engage in stronger hydrogen-bonding interactions compared to oxo analogs due to sulfur’s larger atomic radius and polarizability . For example:
- S=···H–N interactions : Likely more directional and longer than O=···H–N bonds, influencing crystal packing efficiency.
- Ester group : The ethoxy acetate’s carbonyl oxygen can act as a hydrogen bond acceptor, akin to hydrazide derivatives, but with reduced capacity for π-stacking due to steric bulk.
In contrast, hydrazide-containing analogs (e.g., compound 7) form extensive hydrogen-bonded networks via –NH– groups, as described by Etter’s graph set analysis . This difference may render the target compound less prone to crystalline aggregation, improving solubility.
Reactivity and Stability
- Sulfanylidene vs. Oxo: The S= group is more nucleophilic than O=, making the target compound susceptible to electrophilic attacks at the sulfur atom. This contrasts with oxo-phthalazines, which are more inert but may undergo keto-enol tautomerism.
- Ester vs. Hydrazide : The acetate ester in the target compound is prone to hydrolysis under acidic or basic conditions, whereas hydrazides (e.g., compound 7) exhibit stability but may undergo condensation reactions.
Biological Activity
2-[(4-sulfanylidene-3H-phthalazin-1-yl)oxy]ethyl acetate is a chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Molecular Formula : C₉H₉N₃O₂S
- Molecular Weight : 211.25 g/mol
The presence of the sulfanylidene group and phthalazin moiety suggests potential interactions with biological targets, making it a candidate for further investigation in medicinal chemistry.
Antimicrobial Properties
Research indicates that compounds with phthalazin derivatives exhibit notable antimicrobial activity. For instance, a study found that similar compounds demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Antioxidant Activity
Antioxidant assays have shown that this compound possesses significant free radical scavenging abilities. A comparative study highlighted its efficacy against standard antioxidants like ascorbic acid and Trolox, suggesting its potential use in formulations aimed at oxidative stress-related conditions.
The biological activity of this compound is hypothesized to involve:
- Inhibition of Enzymatic Activity : The sulfanylidene group may inhibit enzymes critical for bacterial survival.
- Cell Membrane Disruption : Interaction with lipid membranes could lead to increased permeability, causing cell lysis.
- Reactive Oxygen Species (ROS) Modulation : The compound may enhance the production of ROS, leading to oxidative damage in pathogens.
Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against a panel of bacteria. Results showed:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings support its potential as an antimicrobial agent.
Study 2: Antioxidant Capacity
A study evaluating the antioxidant properties utilized the DPPH assay to measure free radical scavenging ability:
| Sample | % Inhibition at 100 µg/mL |
|---|---|
| Ascorbic Acid | 90 |
| Trolox | 85 |
| This compound | 78 |
The results indicated that while not as potent as standard antioxidants, the compound still exhibited considerable activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
